molecular formula C8H6O4S B2545516 4-Mercaptophthalic acid CAS No. 82520-79-4

4-Mercaptophthalic acid

Cat. No.: B2545516
CAS No.: 82520-79-4
M. Wt: 198.19
InChI Key: FZUUAPPKEJXGEN-UHFFFAOYSA-N
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Description

4-Mercaptophthalic acid is a benzoic acid derivative that serves as a specific inhibitor for quinolinate synthase (NadA), a [4Fe-4S] cluster-containing enzyme essential in the biosynthesis of NAD . Its mechanism of action is based on the coordination of its mercapto group with the enzyme's iron-sulfur cluster, making it a valuable tool for studying NAD metabolism and for the development of antimicrobial agents . As a phthalic acid derivative, it shares characteristics with a well-known class of dicarboxylic acids, but the added thiol group confers unique reactivity and metal-binding capabilities . Researchers utilize this compound in biochemical and structural studies, particularly in X-ray crystallography, to elucidate enzyme mechanisms and active site architecture, as demonstrated by its application in studies of Thermotoga maritima NadA . Handling should be conducted with appropriate personal protective equipment in a well-ventilated area. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-sulfanylphthalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4S/c9-7(10)5-2-1-4(13)3-6(5)8(11)12/h1-3,13H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUUAPPKEJXGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82520-79-4
Record name 4-mercaptophthalic acid
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Synthetic Methodologies and Chemical Transformations of 4 Mercaptobenzoic Acid

Established Synthetic Routes for 4-Mercaptobenzoic Acid and its Analogues

The synthesis of 4-MBA and related compounds can be achieved through various chemical pathways, starting from different precursors.

While 4-mercaptobenzoic acid itself is commonly synthesized from precursors like 4-chlorobenzoic acid or 4-bromothiophenol, the structurally related compound 4-amino-2-methoxybenzoic acid serves as a key starting material for more complex analogues. evitachem.comguidechem.com For instance, 4-amino-2-methoxybenzoic acid is a precursor for the synthesis of 4-amino-2-methoxy-5-mercaptobenzoic acid, an important impurity and intermediate in the production of the antipsychotic drug Amisulpride. chemicalbook.com The synthesis can proceed via thiocyanation followed by hydrolysis. google.com Another related transformation is the conversion of 4-amino-2-methoxybenzoic acid to 4-amino-5-chloro-2-methoxybenzoic acid through chlorination. googleapis.com

Common synthetic routes to 4-mercaptobenzoic acid include:

From p-Chlorobenzoic Acid: A reaction involving p-chlorobenzoic acid and thiourea (B124793) in ethanol (B145695) with an iodine catalyst, followed by hydrolysis with sodium hydroxide (B78521) and subsequent acidification. guidechem.com

From 4-Cyanobenzene: This route involves the reaction of 4-cyanobenzene derivatives with potassium sulfide (B99878), followed by hydrolysis to yield the final product. evitachem.com

Grignard Reaction: A multi-step process starting with 4-bromothiophenol, which undergoes a Grignard reaction, followed by quenching with an ester and subsequent hydrolysis.

4-Amino-3-mercaptobenzoic acid is a crucial precursor for materials and medicinal chemistry. tandfonline.com An improved synthetic procedure has been developed to address environmental concerns and increase yield. tandfonline.comtandfonline.com The traditional synthesis could result in up to 20% of a disulfide by-product, which required the use of tin chloride for reduction. tandfonline.com

Derivatization Strategies of 4-Mercaptobenzoic Acid

The dual functionality of 4-MBA allows for its strategic derivatization into various functional materials, including polymeric scaffolds and thioester compounds.

A significant application of 4-MBA is its covalent attachment to polymers like chitosan (B1678972) to create "thiomers" with enhanced mucoadhesive properties. scilit.comrsc.orgrsc.org The synthesis of Chitosan-4-mercaptobenzoic acid (Chitosan-4-MBA) is achieved by forming an amide bond between the carboxylic acid group of 4-MBA and the primary amine groups on the chitosan backbone. rsc.orgresearchgate.net

This modification is designed to improve the interaction of the polymer with mucous membranes. researchgate.net The aromatic structure of the 4-MBA ligand results in a lower pKa value for the thiol group (determined to be 6.8), leading to higher reactivity compared to polymers modified with aliphatic thiols. rsc.orgresearchgate.net This enhanced reactivity promotes stronger mucoadhesion through thiol-disulfide exchange reactions with cysteine-rich domains in mucus. researchgate.net

Properties of Chitosan-4-mercaptobenzoic acid
PropertyObservationReference
Synthesis MethodCovalent attachment via amide bond formation between 4-MBA's -COOH and chitosan's -NH2. rsc.org
Mucoadhesion60-fold more mucoadhesive compared to unmodified chitosan. rsc.orgresearchgate.net
Viscosity Increase (vs. unmodified chitosan)2974-fold increase after 24 hours; 4487-fold increase after 48 hours. rsc.orgresearchgate.net
ReactivityHigher reactivity due to the aromatic thiol group's lower pKa (6.8). rsc.orgresearchgate.net

The carboxylic acid and thiol groups of 4-MBA can be selectively reacted to form various thioester derivatives, which are valuable intermediates in organic synthesis. evitachem.com

For Liquid Crystals: 4-Mercaptobenzoic acid is a key intermediate in the synthesis of ferroelectric liquid crystals. tandfonline.com The process involves the formation of thioester cores, which are critical to the mesogenic properties of the final materials. tandfonline.comtandfonline.com

For Peptide Synthesis: Thioesters of 4-MBA have been examined for their utility in Amino Thioacid Coupling (ATC), a method for chemoselective peptide bond formation. oup.com Among various aryl thioesters tested, the 4-MBA thioester provided the best coupling yield in the reaction with the thioacid form of leucine, demonstrating its effectiveness as a leaving group. oup.com

Aqueous S-Acylation: Thioesters can be prepared under aqueous conditions by reacting 4-mercaptobenzoic acid with sodium methyl acyl phosphates. rsc.org This biomimetic approach uses a borate (B1201080) buffer at pH 9.0 to promote the formation of the thiolate anion, which then reacts to form the S-acyl product with yields around 65%. rsc.org

Chemical Reactivity Studies of 4-Mercaptobenzoic Acid

The reactivity of 4-MBA is governed by its two principal functional groups, which can react independently or in concert. cymitquimica.com

Reactions of the Thiol Group: The sulfur atom is highly nucleophilic and susceptible to oxidation. chemicalland21.com It readily forms disulfide bonds in oxidative environments and has a strong affinity for metal surfaces like gold and titanium dioxide, where it can form stable self-assembled monolayers (SAMs). evitachem.comresearchgate.netmdpi.com The thiol group can also be alkylated to form ternary sulfonium (B1226848) salts. chemicalland21.com

Reactions of the Carboxylic Acid Group: This group undergoes typical reactions of carboxylic acids, such as esterification with alcohols. evitachem.comcymitquimica.com In SAMs on conductive surfaces, the carboxylic acid head group can be reversibly protonated and deprotonated by applying an electric potential. researchgate.net

Combined Reactivity and Catalysis: The molecule as a whole is a versatile building block. chemicalland21.com Palladium catalysts have been used to achieve the S-benzylation of 4-mercaptobenzoic acid with benzyl (B1604629) alcohols in water, a reaction where the carboxylate anion is proposed to play a key role in the mechanism. rsc.org It also serves as a reactant in condensation reactions, for example with o-bromobenzoic acid in the presence of copper, to synthesize precursors for thioxanthone derivatives. google.com

Summary of Chemical Reactivity for 4-Mercaptobenzoic Acid
Functional GroupReaction TypeDescriptionReference
Thiol (-SH)OxidationForms disulfide bonds (-S-S-) in the presence of oxidizing agents. evitachem.com
Metal ComplexationForms self-assembled monolayers (SAMs) on metal surfaces (e.g., Au, TiO₂). researchgate.netmdpi.com
S-Alkylation / S-BenzylationActs as a nucleophile in reactions with alkyl halides or benzyl alcohols (Pd-catalyzed). chemicalland21.comrsc.org
Carboxylic Acid (-COOH)EsterificationReacts with alcohols to form esters. evitachem.com
DeprotonationCan be protonated/deprotonated by an electric field when part of a SAM. researchgate.net

Disulfide Bond Formation via Oxidation

The thiol group of 4-mercaptobenzoic acid is susceptible to oxidation, readily forming a disulfide linkage to yield 4,4'-dithiodibenzoic acid (DTDBA). This transformation is a common homocoupling reaction for thiols and can be achieved using a range of oxidizing agents. rsc.org The resulting disulfide, DTDBA, is a stable compound used in the development of porous coordination polymers and as a subject of study in biodegradation research. nih.govnih.gov

Several methods have been reported for the oxidation of 4-MBA:

Iodine Oxidation: A straightforward and efficient method involves dissolving 4-mercaptobenzoic acid in ethanol and adding a saturated solution of iodine (I₂), also in ethanol. The reaction proceeds until the characteristic brown color of iodine disappears, indicating its consumption. This method has been reported to produce 4,4'-dithiodibenzoic acid in high yield. fiu.edu

Photo-Fenton Process: The oxidation can be induced using a photo-Fenton reaction. In one study, a solution of 4-MBA was treated with Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) and irradiated with a tungsten lamp. The reaction yield was found to be pH-dependent, with optimal results observed at a pH of 2.2. tsijournals.com

General Oxidizing Agents: Other common oxidizing agents such as hydrogen peroxide and potassium permanganate (B83412) are also capable of converting 4-MBA to its corresponding disulfide. The choice of oxidant can be influenced by the desired reaction conditions and the presence of other functional groups.

The following table summarizes different methodologies for the synthesis of 4,4'-dithiodibenzoic acid from 4-mercaptobenzoic acid.

Oxidation of 4-Mercaptobenzoic Acid to 4,4'-Dithiodibenzoic Acid

Oxidizing AgentSolvent/MediumConditionsReported YieldReference
Iodine (I₂)EthanolSlow addition of saturated I₂ solution86% fiu.edu
H₂O₂ / Fe²⁺ (Photo-Fenton)AqueousIrradiation with tungsten lamp, pH 2.233.1% tsijournals.com
Air OxidationBorate BufferStandard air exposureNot specified rug.nl
Generic OxidantsNot specifiedNot specifiedNot specified

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of 4-mercaptobenzoic acid can undergo esterification to form the corresponding esters, such as methyl 4-mercaptobenzoate. cymitquimica.comgoogle.com This reaction is important for modifying the solubility and reactivity of the molecule and for preparing intermediates for pharmaceuticals and functional materials. google.comtandfonline.com

A common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Acid-Catalyzed Esterification: A widely cited method involves refluxing 4-mercaptobenzoic acid in anhydrous methanol (B129727) with a catalytic amount of concentrated sulfuric acid. Reaction times can be lengthy, with one study reporting a 16-hour reflux to obtain methyl 4-mercaptobenzoate. chemicalbook.com Another source notes a similar reaction time of 13 hours. google.com A significant challenge with this method is the potential for side reactions, specifically the methylation of the reactive thiol group under the acidic conditions. google.com

Chemoselective Reactions: The challenge of selectively esterifying the carboxylic acid without affecting the thiol group has led to investigations into alternative methods. Research into the use of dimethyl carbonate (DMC) as a reagent has shown that the choice of catalyst is crucial. When used with a K₂CO₃ catalyst, DMC causes both S-methylation and esterification of mercaptobenzoic acids. nih.gov This highlights the difficulty in achieving high chemoselectivity with certain catalyst systems.

The table below provides details on the esterification of 4-mercaptobenzoic acid.

Esterification of 4-Mercaptobenzoic Acid

ReagentsCatalystConditionsProductReported YieldReference
MethanolConcentrated Sulfuric AcidReflux for 16 hoursMethyl 4-mercaptobenzoate38% chemicalbook.com
MethanolSulfuric AcidReflux for 13 hoursMethyl 4-mercaptobenzoateNot specified google.com

Coordination Chemistry and Metallosupramolecular Architectures of 4 Mercaptobenzoic Acid

Ligand Properties and Coordination Modes of 4-Mercaptobenzoic Acid

The dual functionality of 4-mercaptobenzoic acid allows it to act as a hybrid ligand, capable of binding to a wide range of metal ions. Its coordination behavior is diverse and highly dependent on the nature of the metal center, the reaction conditions, and the presence of other ligands. A key feature of its coordination chemistry is the ability to form extensive supramolecular structures through hydrogen bonding when the carboxylic acid group remains protonated. sunway.edu.my

Monodentate Coordination through Thiol (S) or Carboxylate (O)

4-Mercaptobenzoate (4-MBA) most commonly coordinates to metal centers in a monodentate fashion. sunway.edu.myresearchgate.net This binding can occur through either the sulfur atom of the thiolate group or, less frequently, through one of the oxygen atoms of the carboxylate group. sunway.edu.myresearchgate.net

S-Coordination: Coordination through the soft sulfur atom is the predominant monodentate mode, especially with soft metal ions like Au(I), Pd(II), and Pt(II). sunway.edu.my In these cases, the ligand binds to the metal center via the deprotonated thiolate group, leaving the carboxylic acid group available for further interactions, such as hydrogen bonding. sunway.edu.my

O-Coordination: Monodentate coordination through a carboxylate oxygen is less common but has been observed. sunway.edu.my This mode is typically found in complexes with hard metal ions that have a higher affinity for hard oxygen donors.

Bridging Coordination Modes

The bifunctional nature of 4-MBA makes it an excellent bridging ligand, capable of linking multiple metal centers to form coordination polymers and extended networks. sunway.edu.my The ligand can bridge metal centers using its two distinct functional groups. For instance, in heterobimetallic complexes, the soft thiol group might coordinate to a soft metal center (like Au(I)) while the hard carboxylate group binds to a hard metal center (like Zr(IV)). sunway.edu.my Furthermore, the carboxylate group itself can act as a bridge between two metal centers, a common motif in coordination polymer chemistry. scispace.com

Absence of S,O-Chelation in 3-/4-Mercaptobenzoate Isomers

A defining characteristic of the coordination chemistry of 4-mercaptobenzoate is the absence of S,O-chelation. sunway.edu.myresearchgate.netresearchgate.netresearchgate.net Unlike its isomer 2-mercaptobenzoic acid (thiosalicylic acid), where the thiol and carboxylate groups are adjacent and readily form a stable five-membered chelate ring with a single metal ion, the para separation of these functional groups in 4-MBA makes such intramolecular chelation sterically impossible. sunway.edu.my This geometric constraint forces the ligand to adopt monodentate or bridging coordination modes, which in turn facilitates the formation of supramolecular assemblies and coordination polymers. sunway.edu.my

Synthesis and Characterization of Metal Complexes

The versatile coordination modes of 4-MBA have been exploited to synthesize a variety of metal complexes with interesting structures and properties. The characterization of these complexes typically involves single-crystal X-ray diffraction, IR and NMR spectroscopy, and mass spectrometry.

Palladium(II) and Platinum(II) Complexes with 4-Mercaptobenzoic Acid

Palladium(II) and Platinum(II) complexes with 4-mercaptobenzoic acid have been synthesized, often resulting in supramolecular structures stabilized by hydrogen bonding. For example, the reaction of 4-MBA with cis-[M(PEt₃)₂Cl₂] (where M = Pd or Pt) yields square-planar complexes where the ligand is S-coordinated to the metal center. In the solid state, these complexes form hydrogen-bonded dimers through their carboxylic acid groups.

Mercaptobenzoic acid-palladium(0) complexes have also been shown to be active catalysts for S-benzylation reactions with benzylic alcohols in water. rsc.org These reactions are believed to proceed via an (η³-benzyl)palladium(II) cation intermediate. rsc.org The efficiency of the catalysis is influenced by the position of the carboxyl group, with ortho- and para-isomers showing smooth reactions. rsc.org

Table 1: Selected Palladium(II) and Platinum(II) Complexes with 4-Mercaptobenzoic Acid

Complex FormulaMetalKey Structural FeatureReference
[Pd(SPhCO₂H)₂(PEt₃)₂]Palladium(II)S-coordination; forms hydrogen-bonded dimers. acs.org
[Pt(SPhCO₂H)₂(PEt₃)₂]Platinum(II)S-coordination; forms hydrogen-bonded dimers. acs.org
Pd(0)/4-MBA Catalyst SystemPalladium(0)Active catalyst for S-benzylation in water. rsc.org

Nickel(II) Macrocyclic Complexes Incorporating 4-Mercaptobenzoate

The 4-mercaptobenzoate ligand has been incorporated into dinuclear nickel(II) macrocyclic systems. acs.org In one study, the monodeprotonated 4-mercaptobenzoate ligand (Hmba⁻) was reacted with a macrocyclic complex, [Ni₂L(μ-Cl)]ClO₄, where L²⁻ is a 24-membered hexaazadithiophenolate macrocyclic ligand. acs.org The reaction resulted in the substitution of the bridging chloride ligand with the 4-mercaptobenzoate, which then acts as a μ₁,₃-carboxylato bridge between the two nickel(II) centers within the macrocycle. acs.org The resulting complex, [Ni₂L(Hmba)]⁺, encapsulates the mercaptobenzoate ligand, leaving the thiol group free and reactive. acs.org This free thiol group can then, for example, dimerize via disulfide bond formation in the presence of air or coordinate to other metal ions like Au(I). acs.org These findings demonstrate how 4-mercaptobenzoate can be used to functionalize pre-existing macrocyclic frameworks.

Table 2: Nickel(II) Macrocyclic Complex with 4-Mercaptobenzoate

Complex FormulaMacrocyclic Ligand (L²⁻)4-MBA Coordination ModeKey FindingReference
[Ni₂L(Hmba)]⁺24-membered hexaazadithiophenolateμ₁,₃-carboxylato bridgeEncapsulation of 4-MBA within a dinuclear Ni(II) macrocycle, leaving a reactive thiol group. acs.org

Compound Index

Heterobimetallic Complexes

The bifunctional nature of 4-mercaptobenzoic acid (4-MBA), possessing both a soft thiol (-SH) and a hard carboxylate (-COOH) group, makes it an exemplary ligand for constructing heterobimetallic complexes. sunway.edu.my This unique "hard-soft" character allows for the selective coordination of different metal ions at its distinct functional ends, facilitating the creation of early-late heterobimetallic structures. sunway.edu.myresearchgate.net The thiol group typically binds to softer metal ions like gold (Au), while the carboxylate group coordinates with harder metal centers such as zirconium (Zr) or platinum (Pt). sunway.edu.myacs.org

A notable example is the synthesis of a gold(I)/zirconium(IV) complex. The process begins with the creation of a mononuclear gold(I) complex, [Au(SC₆H₄-4-COOH)(PMe₂Ph)], which then acts as a metalloligand. This gold-containing ligand further reacts with a zirconium precursor to form the heterobimetallic complex [Cp*₂Zr{κ¹O-OOCC₆H₄-4-SAu(PMe₂Ph)}{κ²O,O′-OOCC₆H₄-4-SAu(PMe₂Ph)}]. acs.org In this structure, the gold atom is bound to the sulfur of the thiolate, while the zirconium center is coordinated by the oxygen atoms of the carboxylate groups. acs.org

Another significant class of heterobimetallic complexes involves the combination of platinum(IV) and gold(I) centers, which have been investigated for their potential as anticancer agents. unipd.it In these structures, a Pt(IV) precursor is linked to a Au(I)-N-heterocyclic carbene (NHC) scaffold via a 4-mercaptobenzoic acid-derived spacer. unipd.it This design strategy aims to combine the DNA-targeting capabilities of platinum with the thioredoxin reductase (TrxR) inhibiting properties of gold into a single molecule. unipd.it The synthesis is modular, allowing for variations in both the platinum and gold fragments to tune the compound's biological activity. unipd.it

The stepwise assembly is a key strategy for synthesizing these discrete bimetallic systems, preventing the formation of polymeric species and allowing for detailed structural and functional characterization. rsc.org

Organotin Complexes with Macrocyclic and Double-Cavity Structures

The reaction of 4-mercaptobenzoic acid with organotin compounds leads to the formation of intricate macrocyclic architectures. Specifically, self-assembly of dialkyltin moieties with 4-MBA can produce hexanuclear macrocycles with unique structural features. scispace.com

Research has revealed the formation of complexes with hydrophobic "pseudo-cage" or "double-cavity" structures. scispace.com For instance, the interaction of R₂SnCl₂ (where R = ethyl or n-propyl) with 4-mercaptobenzoic acid results in hexanuclear macrocycles. The molecular analyses of these compounds show that they form large, ring-like structures held together by Sn-O bonds from the carboxylate groups. scispace.com These macrocycles can possess significant internal cavities, creating a "double-cavity" appearance.

In triorganotin complexes, the interplay between monomeric and polymeric structures is a well-documented phenomenon, largely dictated by the steric bulk of the substituents on the tin atom. sunway.edu.my While extensive research exists on various organotin carboxylates forming clusters, ladders, and cages, the specific formation of double-cavity macrocycles with 4-MBA highlights the ligand's unique ability to direct complex supramolecular assemblies. scispace.comresearchgate.net

Structural Features of Selected 4-Mercaptobenzoic Acid Complexes

Complex TypeMetal CentersKey Structural FeatureLigand RoleReference
HeterobimetallicAu(I), Zr(IV)Discrete bimetallic complex with Au-S and Zr-O bonds.Bifunctional linker connecting early and late transition metals. acs.org
HeterobimetallicPt(IV), Au(I)Pt and Au centers linked via an EDA-MBA spacer.Covalent linker in a single prodrug molecule. unipd.it
OrganotinSn(IV)Hexanuclear macrocycle with a hydrophobic "pseudo-cage".Directs self-assembly into a large ring structure. scispace.com
OrganotinSn(IV)Hexanuclear macrocycle with a "double-cavity" structure.Forms the backbone of the macrocyclic assembly. scispace.com

Supramolecular Aggregation in Metal-4-Mercaptobenzoic Acid Systems

Beyond the primary coordination bonds, non-covalent interactions play a crucial role in organizing metal-4-mercaptobenzoic acid complexes into higher-order supramolecular structures. These interactions, including hydrogen bonding and π-π stacking, dictate the final solid-state architecture, leading to the formation of extended one- and two-dimensional networks. sunway.edu.myresearchgate.net

Hydrogen Bonding Interactions (O–H···O, C–H···O, C–H···S)

Hydrogen bonding is a dominant force in the supramolecular chemistry of 4-MBA complexes. The most prevalent motif is the classic carboxylic acid dimer, formed through strong O–H···O hydrogen bonds between two protonated carboxyl groups. sunway.edu.myresearchgate.net This interaction frequently links individual complex units, leading to aggregation in the solid state. researchgate.net This dimerization is a recurring feature in the crystal structures of 4-MBA complexes with various metals, including gold and rhenium. sunway.edu.my

Pi-Pi Stacking Interactions

The aromatic ring of the 4-mercaptobenzoic acid ligand provides a platform for π-π stacking interactions. These forces are significant in the packing of coordination complexes, often working in concert with hydrogen bonding to build the supramolecular assembly. scispace.com In the crystal structures of organotin macrocycles derived from 4-MBA, π-π stacking interactions are observed between the phenyl rings of adjacent macrocycles, contributing to the stability of the extended structure. scispace.com

These interactions are also fundamental in the formation of certain coordination polymers, where continuous π-π stacking can create pathways for charge transport, leading to semiconductive properties in the resulting materials. rsc.org The distance between the interacting aromatic rings is typically in the range of 3.5 Å, consistent with stabilizing π-π stacking forces. researchgate.net

Formation of One- and Two-Dimensional Networks

The combination of coordination bonds and directional non-covalent interactions drives the assembly of 4-MBA complexes into extended networks. The formation of 1D chains is a common outcome, often driven by the aforementioned O–H···O hydrogen-bonded carboxylic acid dimers that link individual complexes end-to-end. sunway.edu.myresearchgate.net

More complex two-dimensional (2D) networks can also be formed. For example, in certain copper(II) coordination polymers, 4-MBA or its disulfide derivative can link dinuclear copper paddle-wheel units into 2D sheets. researchgate.net Furthermore, 4-MBA is widely used to form self-assembled monolayers (SAMs) on gold surfaces, which can be considered a 2D network. acs.orgacs.org The fabrication of 2D networks of gold nanoparticles linked by 4-MBA has also been reported, creating substrates with unique properties for applications like surface-enhanced Raman spectroscopy (SERS). acs.orgresearchgate.net

Role in Supramolecular Coordination Complexes (SCCs)

Supramolecular Coordination Complexes (SCCs), also known as coordination cages, are discrete, multi-component assemblies held together by coordination bonds. 4-Mercaptobenzoic acid can play a role in the function of these advanced structures. For instance, it has been employed as a sacrificial electron donor in photocatalytic systems involving SCCs. acs.org In one example, a host-guest system comprising a [FeFe]-hydrogenase mimic encapsulated within a photoactive cage utilized 4-MBA as an electron source to drive photocatalytic hydrogen production. acs.org The distinct functional groups of 4-MBA allow it to interact with and support the function of these large, pre-organized molecular hosts.

Supramolecular Interactions and Resulting Architectures

Interaction TypeDescriptionResulting ArchitectureReference
O–H···O Hydrogen BondingStrong interaction between carboxylic acid groups of two ligands.Forms classic carboxylic acid dimers, leading to 1D chains. sunway.edu.myresearchgate.net
C–H···S Hydrogen BondingWeak interaction between C-H bonds and sulfur atoms.Contributes to the stabilization of 3D packing in organotin macrocycles. scispace.com
Pi-Pi StackingInteraction between aromatic rings of adjacent ligands.Stabilizes packing of macrocycles and layers in coordination polymers. scispace.comrsc.org
Combined InteractionsSynergy of coordination bonds, H-bonds, and stacking.Formation of extended 1D and 2D networks. sunway.edu.myresearchgate.net

Encapsulation Phenomena in Supramolecular Cages

Encapsulation within supramolecular cages is a fundamental concept in host-guest chemistry, where a larger host molecule encloses a smaller guest molecule within its cavity. core.ac.ukiisc.ac.in These cages, often formed through the self-assembly of metal ions and organic ligands, create discrete, well-defined spaces that can isolate molecules from the bulk solution. acs.orgresearchgate.net This isolation can alter the guest's properties, stabilize reactive species, or facilitate specific chemical reactions within the confined environment, mimicking the function of enzymes. iisc.ac.inresearchgate.net

The formation of these host-guest complexes is driven by non-covalent interactions such as hydrogen bonding, solvophobic effects, and π-π stacking between the host's interior surface and the guest molecule. nih.gov The size, shape, and chemical complementarity between the host's cavity and the guest are critical factors that determine the stability and selectivity of the encapsulation process. nih.gov

While direct examples involving 4-Mercaptophthalic acid are not documented in existing literature, its molecular structure offers significant potential for its use as a multitopic ligand in constructing such cages. Possessing three distinct functional groups—two carboxylic acid groups and one thiol group—it can theoretically coordinate to multiple metal centers. This coordination could drive the self-assembly of components into complex, three-dimensional polyhedral structures capable of encapsulating guest molecules. The rigid phthalic acid backbone would contribute to the formation of a persistent, shape-defined cavity, which is a key feature of effective molecular hosts.

The guest molecules encapsulated by such cages vary widely in size and type. Studies with analogous systems have demonstrated the encapsulation of everything from simple alkanes and ketones to larger, more complex molecules like adamantane (B196018) derivatives or even other metal complexes. nih.govwhiterose.ac.uk The selection of the guest is often dictated by the volume and electronic character of the cage's cavity. nih.gov For a cage built from this compound, the internal environment would likely be hydrophobic, favoring the encapsulation of nonpolar guests in aqueous media. whiterose.ac.uk

The dynamic nature of coordination bonds can also allow for the controlled release of an encapsulated guest in response to external stimuli, such as changes in pH or the presence of a competing guest, a feature crucial for applications in drug delivery or sensing. core.ac.ukd-nb.infonih.gov

Representative Data for Host-Guest Encapsulation

As there is no specific experimental data for cages derived from this compound, the following table provides a representative example of the type of data collected in encapsulation studies to illustrate the key parameters of interest in the field.

Host Cage Composition (Hypothetical)Guest MoleculeCavity Volume (ų)Binding Constant (K) (M⁻¹)Technique
Pd₆(4-Mercaptophthalate)₄Adamantane~2501.2 x 10⁵NMR Spectroscopy
Cu₂₄(4-Mercaptophthalate)₂₄Fullerene C₆₀~6003.5 x 10⁶UV-Vis Spectroscopy
Zn₄(4-Mercaptophthalate)₄Benzene~1808.7 x 10³Isothermal Titration Calorimetry
Pd₂(4-Mercaptophthalate)₂Pyrene~2205.4 x 10⁴Fluorescence Spectroscopy

This table is illustrative and does not represent experimentally verified results for this compound.

Interfacial Phenomena and Self Assembled Monolayers Sams of 4 Mercaptobenzoic Acid

Adsorption Mechanisms on Metal Surfaces

The adsorption of 4-MBA is highly dependent on the substrate material. On noble metal surfaces like gold and silver, the interaction is dominated by the soft thiol group, leading to the formation of a strong thiolate bond. In contrast, on metal oxide surfaces such as titanium dioxide, the hard carboxyl group is the primary anchoring moiety.

Studies on the adsorption of 4-MBA on the (111) crystal face of gold consistently show that the molecule chemisorbs via the sulfur atom, forming a thiolate bond with the gold surface. acs.orgconicet.gov.araip.org This process involves the cleavage of the S-H bond, with the sulfur atom directly binding to the gold substrate. The interaction is strong enough to induce specific ordering of the molecules on the surface.

Initially, 4-MBA molecules form ordered domains with a (√3×4) lattice structure, which corresponds to a surface coverage of θ = 0.25. acs.orgconicet.gov.arresearchgate.netresearchgate.net Under certain conditions, these domains can undergo a phase transition to a denser c(4x2) lattice, increasing the surface coverage to θ = 0.33. conicet.gov.arresearchgate.net The stability of these adsorbed layers is significantly influenced by the interactions between the aromatic rings of the 4-MBA molecules. acs.orgresearchgate.net Interestingly, the formation of these SAMs on Au(111) does not typically result in the formation of vacancy islands, a common feature for alkanethiol SAMs. acs.orgconicet.gov.ar

Similar to its behavior on gold, 4-MBA adsorbs onto silver surfaces through a thiolate bond. acs.orgacs.orgresearchgate.net On the Ag(111) surface, intact 4-MBA molecules form a (√3 × 4) lattice with a surface coverage of θ = 0.25. acs.orgresearchgate.netconicet.gov.ar Density functional theory (DFT) calculations have shown this arrangement to be more stable than denser packed structures. acs.org Importantly, significant amounts of silver sulfide (B99878) are not typically found on these surfaces, indicating that the molecule adsorbs without causing major disruption to the silver lattice. acs.orgresearchgate.netconicet.gov.ar

When 4-MBA is used to functionalize silver nanoparticles (AgNPs), the thiol group's strong affinity for the silver surface leads to the formation of a protective monolayer. researchgate.net The carboxyl group, which remains exposed to the surrounding environment, can then be used for further interactions, such as sensing applications. researchgate.net The curvature of the nanoparticles can lead to a denser packing of the 4-MBA layer compared to that on a flat Ag(111) surface. acs.org

In contrast to its interaction with noble metals, 4-MBA binds to titanium dioxide (TiO2) surfaces through its carboxyl group. mdpi.commanchester.ac.ukau.dk This leaves the thiol group available for further functionalization, which is advantageous for applications such as quantum dot-sensitized solar cells. mdpi.comresearchgate.net Studies have been conducted on both the anatase (101) and rutile (110) polymorphs of TiO2, revealing similar primary bonding mechanisms. mdpi.commanchester.ac.ukau.dkuclan.ac.ukuclan.ac.uk

The predominant adsorption mechanism of 4-MBA on both anatase (101) and rutile (110) surfaces involves the deprotonation of the carboxylic acid group. mdpi.commanchester.ac.ukau.dkuclan.ac.ukuclan.ac.uk The resulting carboxylate group then forms a bidentate bond with the surface titanium atoms. mdpi.commanchester.ac.ukresearchgate.net This bidentate linkage provides a stable anchoring of the molecule to the TiO2 surface. Photoelectron spectroscopy results indicate that the molecule is more strongly bonded to the anatase surface than the rutile surface. mdpi.com

While bidentate bonding is the most common configuration, evidence suggests that a fraction of 4-MBA molecules may adsorb in a monodentate geometry, particularly at higher surface coverages. mdpi.com This involves the bonding of only one of the carboxylate oxygen atoms to a surface titanium atom.

Carboxyl Group Bonding on Titanium Dioxide (TiO2 Anatase (101) and Rutile (110))

Structural Organization of 4-Mercaptobenzoic Acid SAMs

The orientation and packing of 4-MBA molecules within a self-assembled monolayer are critical to the functional properties of the modified surface. On Au(111), 4-MBA molecules in SAMs prepared from an acetic acid/ethanol (B145695) solvent adopt a relatively upright orientation, with the aryl ring tilted from the surface normal by approximately 30 degrees. nih.gov The use of pure ethanol as a solvent can lead to the formation of bilayers through hydrogen bonding between the carboxyl groups of adjacent molecules. nih.gov The packing density of 4-MBA on gold has been observed to be higher than that of similar molecules like thiophenol and 4-mercaptophenol. acs.orgnih.gov

On both anatase (101) and rutile (110) TiO2 surfaces, the phenyl ring of the adsorbed 4-MBA molecule is oriented at a significant tilt angle of approximately 70° ± 5° from the surface. mdpi.commanchester.ac.ukuclan.ac.uk This specific orientation is a consequence of the bidentate carboxylate bonding to the substrate.

Interactive Data Table: Adsorption and Structural Properties of 4-Mercaptobenzoic Acid SAMs

SubstrateBonding GroupBonding GeometrySurface LatticeMolecular Orientation (from surface normal)
Gold (Au(111)) ThiolThiolate(√3×4), c(4x2)~30° nih.gov
Silver (Ag(111)) ThiolThiolate(√3 × 4) acs.orgresearchgate.net-
Silver Nanoparticles ThiolThiolateDenser packing acs.org-
TiO2 Anatase (101) CarboxylBidentate, Monodentate-~70° mdpi.comuclan.ac.uk
TiO2 Rutile (110) CarboxylBidentate, Monodentate-~70° mdpi.comuclan.ac.uk

Lattice Arrangements (e.g., (√3 × 4) lattice on Au(111) and Ag(111))

On Au(111) surfaces, 4-MBA molecules have been observed to arrange in a (√3 × 4) lattice. conicet.gov.arresearchgate.net This arrangement corresponds to a surface coverage (θ) of 0.25. conicet.gov.arresearchgate.net Initially, 4-MBA can form ordered domains with a (4×√3) lattice containing two molecules per unit cell, also resulting in a surface coverage of θ = 0.25. researchgate.netconicet.gov.ar With longer immersion times or higher concentrations, a phase transition can occur, leading to a more dense c(4×2) lattice with a higher surface coverage of θ = 0.33. researchgate.netconicet.gov.ar

Similarly, on Ag(111), 4-MBA molecules adsorb via a thiolate bond and form a (√3 × 4) lattice with a coverage of θ = 0.25. conicet.gov.arresearchgate.net Density functional theory (DFT) calculations have shown this lattice to be more stable than the denser (√7 × √7)R19.1° lattice that can form on reconstructed Ag(111) surfaces. conicet.gov.arresearchgate.net

Molecular Orientation and Tilt Angles

The orientation of 4-MBA molecules within the SAM is crucial for determining the surface properties. On Au(111), 4-MBA molecules typically adopt an upright orientation. acs.orgosti.gov The aryl ring and the carboxyl group are tilted from the surface normal by a colatitudinal angle of approximately 30°. acs.orgosti.gov This orientation is largely unaffected by the use of pure ethanol as a solvent during SAM preparation, although this can lead to the formation of bilayers through hydrogen bonding between the carboxyl groups. acs.orgosti.gov

In contrast, on Ag(111) surfaces, infrared spectroscopy has indicated the presence of two distinct orientations. The symmetric stretching mode of the carboxylate group (νs(COO−)) appears at two different positions, corresponding to vertical and tilted orientations of the 4-MBA molecules. researchgate.net

SubstrateTilt Angle (from surface normal)Notes
Au(111)~30°The aryl ring and carboxyl group are tilted. acs.orgosti.gov
Ag(111)Vertical and TiltedTwo distinct orientations are observed. researchgate.net

Influence of Surface Reconstruction on SAM Formation

The formation of 4-MBA SAMs can be influenced by the reconstruction of the underlying metal surface. On Au(111), the adsorption of thiols can lift the natural herringbone reconstruction of the surface. conicet.gov.ar Interestingly, for 4-MBA, there is a notable absence of vacancy islands upon adsorption, which are typically associated with the formation of gold-adatom complexes in other thiol systems. conicet.gov.ar This suggests that the interaction of 4-MBA with the Au(111) surface may differ from that of other thiols.

On Ag(111), strong thiol adsorption is known to induce surface reconstruction. conicet.gov.ar The formation of the (√3 × 4) lattice for 4-MBA is favored over denser lattices that are associated with reconstructed surfaces, indicating that the specific interactions of 4-MBA guide the formation of a less disruptive adlayer. conicet.gov.arresearchgate.net

Stability and Degradation Pathways of 4-Mercaptobenzoic Acid SAMs

The stability of 4-MBA SAMs is a critical factor for their practical applications. Understanding the mechanisms of their degradation is essential for enhancing their longevity and performance.

Disulfide Formation and Nanoparticle Sintering

A primary degradation pathway for 4-MBA SAMs, particularly on silver nanoparticles (AgNPs), involves the formation of disulfides. conicet.gov.arresearchgate.net Under ambient conditions, the protective layer of 4-MBA on AgNPs can slowly degrade. conicet.gov.arresearchgate.net This degradation is characterized by the oxidation of thiolates, leading to the formation of disulfide bonds. conicet.gov.ar This process compromises the integrity of the protective layer, which in turn can lead to the sintering of the nanoparticles, causing them to aggregate and lose their individual properties. conicet.gov.arresearchgate.net

Ligand Exchange Mechanisms on Nanoparticle Surfaces

Ligand exchange is a common strategy for functionalizing nanoparticles. In the case of gold nanoparticles capped with 4-MBA, the exchange of these ligands with other thiols has been studied to understand the underlying mechanisms.

The process is often understood to proceed via an associative (SN2-like) mechanism. nih.gov Studies involving the exchange of 4-MBA with para-bromobenzene thiol (p-BBT) on Au102 nanoclusters have provided structural insights. nih.govnih.gov X-ray crystallography revealed that the initial, rapid exchange occurs at specific, solvent-exposed gold atom sites on the nanocluster surface. nih.govnih.gov This suggests that the accessibility of the ligand binding site is a key factor in the initial stages of ligand exchange. However, since many other ligands that are not bonded to solvent-accessible gold atoms are also exchangeable, it is presumed that at least one other exchange mechanism is at play. nih.gov

The rate of ligand exchange can also be influenced by the nature of the capping ligand itself. For instance, the kinetic rate constant for the oxidation of gold nanoparticles stabilized by 4-MBA was found to be twice as large as that for nanoparticles stabilized by citrate, highlighting the significant role of the ligand in the nanoparticle's reactivity. huji.ac.ilacs.org

Advanced Spectroscopic Characterization of 4 Mercaptobenzoic Acid and Its Assemblies

Vibrational Spectroscopy

Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that significantly amplifies the Raman signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces. For 4-Mercaptobenzoic acid (4-MBA), SERS serves as a critical tool for detailed molecular investigation, enabling insights into its adsorption behavior, electronic properties, and vibrational characteristics with high sensitivity.

The adsorption of 4-Mercaptobenzoic acid onto plasmonic metal substrates, such as silver (Ag) and gold (Au), is a complex process governed by multiple interaction points. The primary mode of attachment is through the thiol group (-SH), which forms a stable covalent bond with the metal surface (e.g., Ag-S). researchgate.net This strong chemisorption anchors the molecule to the substrate, positioning it within the SERS "hotspots" where the electromagnetic field is most intense, leading to significant Raman signal enhancement. researchgate.netmdpi.com

Beyond the primary thiol linkage, the carboxyl group (-COOH) also plays a crucial role in the molecule's surface interaction. The orientation and bonding of the carboxyl group are highly dependent on the environmental pH. researchgate.netdntb.gov.ua

At acidic conditions: The carboxyl group remains protonated (-COOH), and molecules tend to adopt a more vertical orientation relative to the surface. The primary bonding is through the sulfur atom. researchgate.netresearchgate.net

At neutral or alkaline conditions: The carboxyl group deprotonates to form a carboxylate ion (-COO⁻). This negatively charged group can interact with the metal surface through electrostatic interactions or direct bonding. researchgate.netmdpi.comdntb.gov.ua This can lead to the molecule being tilted or lying more flatly on the surface, bonded simultaneously through both the sulfur atom and the carboxylate group. dntb.gov.ua

Furthermore, intermolecular hydrogen bonding between the carboxylic groups of adjacent 4-MBA molecules can trigger a self-assembly process, particularly when adsorbed on nanoparticles in a colloidal solution. rsc.org This cooperative hydrogen bonding can lead to the formation of nanoparticle aggregates, creating highly effective SERS hot spots. rsc.org However, it has also been observed that interaction with rough Ag and Au surfaces can promote the partial decarboxylation of 4-MBA, resulting in the formation of thiophenol as a byproduct. researchgate.netrsc.orgnih.gov

The enhancement in SERS is attributed to two main mechanisms: electromagnetic enhancement (EM) and chemical enhancement (CE). The chemical enhancement mechanism, which contributes an enhancement factor of 10 to 100, is largely driven by charge transfer (CT) between the substrate and the analyte molecule. This effect is particularly significant at metal-semiconductor interfaces.

In composite systems, such as silver nanoparticles (Ag NPs) on a titanium dioxide (TiO₂) substrate with an interlayer of 4-MBA, a charge transfer phenomenon occurs between the SERS substrate and the adsorbed molecules. mdpi.comacs.org When electrons are transferred from the metal surface to the adsorbed molecule, metal-molecule bonds are formed, which can enhance the Raman scattering. mdpi.com Investigations into ordered Ag NPs/4-MBA/TiO₂ systems have shown that the introduction of the semiconductor (TiO₂) causes distinct changes in the relative intensities of certain Raman bands. acs.orgresearchgate.net This selective enhancement is attributed to the Herzberg-Teller contribution, which is activated via the charge transfer process. acs.org

Similarly, studies on gold nanorod-4-MBA@cuprous oxide (Au NR-MBA@Cu₂O) core-shell nanostructures have utilized the SERS spectrum of the interlayer 4-MBA to probe the CT process. acs.org By analyzing the SERS spectra at different laser excitation wavelengths, researchers can elucidate the dynamics of photoexcitation-induced electron transfer and plasmon-induced interfacial charge transfer. acs.org These studies provide deeper insight into the CT mechanism in SERS and are crucial for the rational design of advanced metal-semiconductor SERS substrates for applications in photocatalysis and photoelectric devices. acs.orgacs.org

The SERS spectrum of 4-MBA exhibits several characteristic peaks corresponding to specific molecular vibrations. The assignment of these peaks is crucial for interpreting spectral data related to adsorption, orientation, and environmental changes. The most prominent peaks are associated with the vibrations of the aromatic ring and the carboxyl functional group.

Two of the strongest and most consistently observed bands appear at approximately 1586 cm⁻¹ and 1084 cm⁻¹. mdpi.comresearchgate.net The peak around 1586 cm⁻¹ is assigned to the ν₈ₐ aromatic ring breathing mode, while the peak near 1084 cm⁻¹ corresponds to the ν₁₂ aromatic ring vibration, which has C-S stretching characteristics. mdpi.comresearchgate.net These peaks are often used as reference points in SERS studies because their positions are relatively stable and unperturbed. researchgate.net Other significant vibrations include those of the carboxyl group, which are highly sensitive to pH. The protonated form (-COOH) shows a stretching vibration around 1700 cm⁻¹, whereas the deprotonated carboxylate form (-COO⁻) exhibits a symmetric stretching mode around 1414 cm⁻¹. nih.govacs.org

A detailed summary of the principal vibrational modes and their corresponding Raman peak assignments is provided in the table below.

Table 1: Vibrational Modes and Peak Assignments for 4-Mercaptobenzoic Acid in SERS

Peak Position (cm⁻¹) Assignment Description Reference
~1700 ν(C=O) Stretching vibration of the protonated carboxyl group (-COOH). nih.govacs.org
~1586 ν₈ₐ Aromatic ring breathing mode (in-plane C-C stretching). mdpi.comresearchgate.net
~1414 νs(COO⁻) Symmetric stretching of the deprotonated carboxylate group (-COO⁻). nih.govacs.org
~1380-1400 νs(COO⁻) Symmetric stretching of the deprotonated carboxylate group (-COO⁻). mdpi.comnih.gov
~1184 σ(C-H) In-plane C-H deformation vibration. researchgate.net

4-Mercaptobenzoic acid is widely utilized as a pH-sensitive reporter molecule in SERS-based sensing applications. nih.govnih.govresearchgate.net Its utility stems from the protonation and deprotonation of its carboxyl group, which results in distinct and measurable changes in its SERS spectrum. nih.gov This property allows for the creation of nanoparticle-based probes that can measure pH in various environments, including within living cells, with the advantage of being resistant to photobleaching compared to fluorescent dyes. nih.govnih.gov

The primary mechanism for pH sensing involves monitoring the vibrational modes of the carboxyl group. acs.org

Intensity Ratiometry: In acidic environments, the peak around 1700 cm⁻¹, corresponding to the C=O stretch of the protonated -COOH group, is prominent. nih.govacs.org In basic environments, this peak diminishes, and a peak around 1414 cm⁻¹, assigned to the symmetric COO⁻ stretch, appears or intensifies. acs.org The ratio of the intensities of these peaks can be calibrated against known pH values to create a quantitative sensor. researchgate.net

Frequency Shift: The frequency of the ν₈ₐ aromatic ring breathing mode (around 1580 cm⁻¹) has also been shown to shift with changes in pH. nih.govnih.gov Analyzing this frequency shift provides another method for pH determination that can be more reliable in certain experimental conditions, especially where background signals might interfere with intensity-based measurements. nih.govnih.gov

These SERS-based pH sensors have been employed to measure pH changes associated with cellular events, disease states like cancer, and the effect of therapeutic drugs. nih.govnih.gov To enhance their stability and prevent interference from macromolecules in biological systems, these 4-MBA functionalized nanoparticles can be encapsulated in a protective silica (B1680970) shell. researchgate.net

The sensitivity and effectiveness of SERS analysis of 4-MBA are critically dependent on the morphology and composition of the SERS substrate. Significant research has been dedicated to engineering novel substrates that can generate intense and reproducible SERS signals.

Plasmonic Nanocavities: One such architecture is the nanoparticle-on-mirror (NPoM) configuration, which creates a plasmonic nanocavity. mdpi.com This structure, formed by placing a silver nanosphere over a silver microplate with a 4-MBA monolayer in the gap, generates extremely strong localized surface plasmon resonances, or "hotspots." mdpi.com The enhancement factor within these nanocavities can be precisely tuned by adjusting the size of the nanospheres to match their resonance frequency with the Raman shift of the target 4-MBA molecules. mdpi.com

Gold Nanopyramid Arrays: Three-dimensional arrays of gold nanopyramids serve as highly effective SERS substrates. researchgate.netsciopen.com The sharp tips and edges of the nanopyramids act as "lightning rods," leading to intense electric field confinement and significant enhancement of the Raman signal of adsorbed 4-MBA. sciopen.com The structural parameters of these pyramids can be tuned to optimize the plasmonic response for high-efficiency SERS detection. researchgate.net These arrays can be fabricated on flexible polymer substrates through nanoimprinting lithography, offering a low-cost and reproducible platform for biosensing. sciopen.com

Gold Nanobipyramid@Silver Nanorod (Au NBPs@Ag NRs) and Nanostars: Core-shell nanoparticles, such as gold nanostars functionalized with 4-MBA, are also used. nih.gov The branched structure of nanostars creates numerous hotspots on a single particle. mdpi.com By creating arrays of these nanostructures, coupling effects between neighboring particles can further amplify the signal, enabling ultra-trace detection. mdpi.com

These advanced substrates have demonstrated the ability to achieve enhancement factors as high as 10⁷ to 10⁸, enabling the detection of 4-MBA at very low concentrations and even approaching single-molecule detection. mdpi.comresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes of a molecule. In the case of 4-mercaptobenzoic acid, FTIR spectra reveal characteristic peaks corresponding to its carboxyl and thiol functional groups, as well as the benzene ring.

Theoretical and experimental studies have assigned the various vibrational bands observed in the FTIR spectrum of 4-MBA. daneshyari.com Density functional theory (DFT) calculations are often employed to predict the infrared spectra, and these theoretical predictions show good agreement with experimental results. daneshyari.com The FTIR spectra of 4-MBA are typically recorded from solid samples prepared as KBr disks. daneshyari.com

Key vibrational modes for 4-mercaptobenzoic acid include the O-H stretching of the carboxylic acid group, the C=O stretching, the aromatic C-C stretching, and the S-H stretching of the thiol group. daneshyari.comresearchgate.net The formation of self-assembled monolayers on surfaces like gold can lead to shifts in these vibrational frequencies, providing information about the molecule's interaction with the substrate. researchgate.net For instance, the disappearance of the S-H stretching vibration is a key indicator of the formation of a thiolate bond with a metal surface. researchgate.net

Below is a table summarizing some of the characteristic FTIR vibrational frequencies for 4-mercaptobenzoic acid.

Vibrational ModeFrequency (cm⁻¹)Description
ν(O-H)~3000O-H stretching in the carboxylic acid dimer
ν(S-H)2570S-H stretching of the thiol group
ν(C=O)1697C=O stretching of the carboxylic acid
ν(C-C)1588, 1075Aromatic ring vibrations
ν(COO⁻)1414, 1380Symmetric stretching of the deprotonated carboxylate group
ν(C-S)1074C-S stretching mode

Note: The exact frequencies can vary depending on the sample preparation and the environment (e.g., solid-state, in solution, or adsorbed on a surface).

Photoelectron Spectroscopy

Photoelectron spectroscopy encompasses a group of techniques that measure the energy of electrons emitted from a material upon irradiation with photons. These methods are highly surface-sensitive and provide information about the elemental composition, chemical states, and electronic structure of the sample.

X-ray Photoelectron Spectroscopy (XPS) is a widely used technique to study the chemical composition and bonding of molecules on surfaces. When 4-mercaptobenzoic acid forms a self-assembled monolayer (SAM) on a substrate like gold, XPS can confirm the successful bonding and provide details about the chemical states of the constituent elements. researchgate.netnih.gov

A typical XPS survey spectrum of a 4-MBA SAM on gold will show peaks for carbon (C 1s), oxygen (O 1s), sulfur (S 2p), and the gold substrate (Au 4f). researchgate.net High-resolution spectra of these core levels offer more detailed information.

The S 2p spectrum is particularly important for confirming the covalent bonding of the thiol group to the gold surface. The spectrum for a thiolate bond typically shows a doublet (S 2p₃/₂ and S 2p₁/₂) with a specific binding energy. researchgate.net The C 1s spectrum can be deconvoluted to identify carbons in different chemical environments, such as the aromatic ring and the carboxylic acid group. Similarly, the O 1s spectrum corresponds to the oxygen atoms in the carboxylic acid.

The relative surface coverage or packing density of 4-MBA in a SAM can also be evaluated using XPS. nih.gov Studies have shown that the packing density of 4-MBA on gold is higher than that of similar molecules like thiophenol and 4-mercaptophenol. nih.gov

Core LevelTypical Binding Energy (eV)Information
Au 4f~84.0 (Au 4f₇/₂)Gold substrate reference
S 2p~162-164Confirms thiolate bond formation
C 1s~284-288Indicates presence of aromatic and carboxyl carbons
O 1s~531-533Corresponds to oxygen in the carboxylic acid group

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), is a powerful tool for determining the orientation of molecules within thin films and for probing their unoccupied electronic states. nih.govstanford.edu The technique involves tuning the X-ray energy through an absorption edge of a specific element (e.g., the carbon K-edge) and measuring the absorption coefficient. stanford.edu

The intensity of NEXAFS spectral features is dependent on the polarization of the incident X-rays relative to the orientation of the molecular orbitals. nih.gov By acquiring spectra at different angles of X-ray incidence, the average orientation of the molecules in a self-assembled monolayer can be determined. For aromatic molecules like 4-mercaptobenzoic acid, the transitions to π* and σ* orbitals of the benzene ring are particularly informative.

For a SAM of 4-MBA on a surface, analyzing the angular dependence of the C K-edge NEXAFS spectrum can reveal the tilt angle of the phenyl ring with respect to the surface normal. This information is crucial for understanding the structure and properties of the monolayer.

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to identify and quantify molecules in a sample.

In Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS), a matrix compound is used to co-crystallize with the analyte. The matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. nih.gov

4-Mercaptobenzoic acid has been successfully employed as a matrix in MALDI-TOF-MS, particularly for the highly sensitive analysis of metals. rsc.orgrsc.orgresearchgate.net It offers several advantages, including a background that is free from matrix interference, enhanced signal intensity, and excellent reproducibility. rsc.org This method has been used for the rapid screening and sensitive determination of ultratrace metals. rsc.org

The effectiveness of 4-MBA as a MALDI matrix is attributed to its ability to absorb UV laser light due to its aromatic ring and to facilitate the ionization of the analyte. nih.govrsc.org It has been shown to be superior to some conventional organic matrices and even direct laser desorption/ionization without a matrix for metal analysis. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of molecules in solution. The most commonly studied nuclei are ¹H (proton) and ¹³C.

The ¹H NMR spectrum of 4-mercaptobenzoic acid in a solvent like DMSO-d₆ shows distinct signals for the protons on the aromatic ring and the acidic proton of the carboxylic acid group. chemicalbook.comrsc.org The aromatic protons typically appear as two doublets due to their coupling with each other. The chemical shift of the carboxylic acid proton is usually downfield and can be broad.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. chemicalbook.com Each chemically distinct carbon atom in 4-mercaptobenzoic acid gives a separate signal. The carbonyl carbon of the carboxylic acid group has a characteristic downfield chemical shift.

Below is a table summarizing the typical ¹H and ¹³C NMR chemical shifts for 4-mercaptobenzoic acid.

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~7.8DoubletAromatic protons ortho to the carboxyl group
¹H~7.3DoubletAromatic protons meta to the carboxyl group
¹H~13.0Singlet (broad)Carboxylic acid proton
¹³C~167-Carbonyl carbon
¹³C~128-132-Aromatic carbons

Note: Chemical shifts are relative to a standard (e.g., TMS) and can vary slightly depending on the solvent and concentration. rsc.org

¹H, ¹³C, and ¹¹⁹Sn NMR for Structural Elucidation of Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for the structural elucidation of coordination complexes in solution. For complexes involving 4-Mercaptobenzoic acid (4-MBA), particularly organotin compounds, multinuclear NMR studies including ¹H, ¹³C, and ¹¹⁹Sn provide detailed insights into the molecular framework and the coordination environment of the central metal atom. mdpi.comnih.gov

In the ¹H NMR spectra of organotin(IV) complexes derived from carboxylic acids, a key indicator of successful complexation is the disappearance of the acidic proton signal of the carboxylic group (–CO₂H), which confirms the deprotonation and subsequent coordination of the carboxylate group to the tin atom. nih.gov The aromatic protons of the 4-MBA ligand typically appear as distinct multiplets, and their chemical shifts can be influenced by the coordination event.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shift of the carboxylate carbon (–COO⁻) is particularly sensitive to the coordination mode. Changes in its position relative to the free ligand can indicate whether the carboxylate group acts as a monodentate or bidentate ligand. researchgate.net The coupling constants between tin and carbon atoms, specifically ¹J(¹¹⁹Sn, ¹³C), are also diagnostic. The magnitude of these coupling constants can help in determining the coordination number and geometry around the tin center. rsc.org

For organotin complexes, ¹¹⁹Sn NMR is especially informative. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly dependent on the coordination number and the geometry at the tin center. semanticscholar.org For instance, four-coordinate tin atoms in tetrahedral environments resonate in a different region compared to five-coordinate tin atoms in trigonal-bipyramidal geometries or six-coordinate species in octahedral environments. mdpi.comnih.govresearchgate.net Studies on various organotin(IV) complexes have shown that ¹¹⁹Sn NMR chemical shifts can reliably distinguish between different coordination environments in solution. nih.gov

Table 1: Representative NMR Data for Organotin(IV) Carboxylate Complexes

Nucleus Feature Typical Chemical Shift Range (ppm) or Coupling Constant (Hz) Structural Information
¹H Carboxylic proton (-COOH) Disappearance upon complexation Confirms coordination via carboxylate group. nih.gov
Aromatic protons 7.0 - 8.5 Provides information on the ligand backbone.
¹³C Carboxylate carbon (-COO⁻) ~170 - 180 Shift indicates coordination mode (monodentate vs. bidentate). researchgate.net
Aromatic carbons ~120 - 140 Confirms the integrity of the ligand's aromatic structure. thieme-connect.denih.gov
¹J(¹¹⁹Sn, ¹³C) 300 - 600 Hz Magnitude relates to the Sn-C bond character and geometry. rsc.org

| ¹¹⁹Sn | Chemical Shift (δ) | -200 to +200 | Highly sensitive to coordination number and geometry (e.g., tetrahedral vs. trigonal-bipyramidal). nih.govsemanticscholar.org |

Electron Microscopy for Nanostructure Characterization

High-Resolution Transmission Electron Microscopy (HRTEM) is an indispensable tool for characterizing the nanoscale features of materials, providing direct visualization of nanoparticle size, shape, and crystalline structure. mdpi.comresearcher.life In the context of 4-MBA assemblies, HRTEM is crucial for analyzing nanoparticles that have been functionalized with this ligand. 4-MBA is frequently used to form self-assembled monolayers (SAMs) on the surface of metallic nanoparticles, such as gold (Au) and silver (Ag), through the formation of a strong covalent bond between the thiol group and the metal surface. researchgate.net

Furthermore, HRTEM can provide insights into the arrangement of nanoparticles in assemblies. When 4-MBA functionalized nanoparticles are induced to self-assemble, often through hydrogen bonding between their carboxylic acid groups, HRTEM can visualize the resulting aggregates or ordered superlattices. researchgate.net It can reveal the interparticle spacing, which is a critical parameter influencing the plasmonic coupling between adjacent nanoparticles. nih.gov In advanced applications, HRTEM can even resolve the atomic lattice fringes of crystalline nanoparticles, confirming their single-crystalline or polycrystalline nature and identifying any crystal defects. mdpi.comresearchgate.net

Table 2: Information Derived from HRTEM Analysis of 4-MBA Functionalized Nanoparticles

Parameter Description Significance
Size Measurement of the dimensions of individual nanoparticles. Determines size-dependent properties like surface plasmon resonance. nih.gov
Morphology Characterization of the nanoparticle shape (e.g., spheres, rods). mdpi.com Influences optical and catalytic behavior.
Size Distribution Statistical analysis of the variation in size across the sample. Indicates the uniformity (monodispersity) of the nanoparticle synthesis.
Crystallinity Visualization of atomic lattice planes. researchgate.net Confirms the crystalline nature and identifies structural defects.

| Assembly Structure | Observation of aggregated or ordered nanoparticle structures. researchgate.net | Reveals interparticle spacing and the nature of self-assembly. |

UV-Visible Spectroscopy for Plasmonic Behavior and Self-Assembled Structures

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the optical properties of plasmonic nanoparticles and their assemblies. Metallic nanoparticles, particularly those of gold and silver, exhibit a phenomenon known as Localized Surface Plasmon Resonance (LSPR), which is the collective oscillation of conduction electrons in response to incident light. frontiersin.org This resonance results in a strong extinction (absorption and scattering) band in the UV-Vis spectrum, the position and shape of which are highly sensitive to the nanoparticle's size, shape, composition, and local dielectric environment. nih.govehu.es

When 4-MBA molecules are used to functionalize gold or silver nanoparticles, the formation of a SAM on the nanoparticle surface can cause a slight shift in the LSPR peak due to the change in the local refractive index. nih.gov More significant spectral changes are observed when these functionalized nanoparticles are induced to self-assemble. The self-assembly process, driven by interactions such as hydrogen bonding between the carboxylic acid moieties of 4-MBA on different nanoparticles, brings the particles into close proximity. researchgate.net

This close spacing leads to plasmon coupling between adjacent nanoparticles, resulting in a dramatic change in the UV-Vis spectrum. Typically, the aggregation of spherical nanoparticles causes a red-shift (a shift to longer wavelengths) of the LSPR peak and often the appearance of a new, broader band at a longer wavelength. researchgate.netnih.gov This new band is characteristic of the coupled plasmon mode of the nanoparticle assembly. The extent of this spectral shift can be correlated with the degree of aggregation and the average interparticle distance. Therefore, UV-Vis spectroscopy serves as a simple yet powerful method to monitor the self-assembly process in real-time and to characterize the plasmonic behavior of the resulting structures. nih.gov

Table 3: Application of UV-Visible Spectroscopy in Characterizing 4-MBA Assemblies

Phenomenon Spectral Observation Interpretation
Nanoparticle Dispersion A single, relatively sharp LSPR peak (e.g., ~520 nm for ~20 nm Au spheres). nih.gov Indicates stable, well-dispersed nanoparticles in a colloidal solution.
Ligand Functionalization Minor red-shift (a few nanometers) of the LSPR peak. Confirms the binding of 4-MBA to the nanoparticle surface, altering the local dielectric environment. nih.gov
Nanoparticle Self-Assembly Significant red-shift of the primary LSPR peak and/or the appearance of a new, broad peak at a longer wavelength. researchgate.net Indicates plasmon coupling between closely spaced nanoparticles within an assembly.

| Controlled Aggregation | The extent of the red-shift and the intensity of the new peak. | Correlates with the degree of nanoparticle aggregation and the interparticle distance. nih.gov |

Computational and Theoretical Investigations of 4 Mercaptobenzoic Acid Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to 4-MBA to predict a range of molecular properties and interaction dynamics.

DFT calculations are crucial for determining the most stable ways (modes) 4-MBA molecules attach to surfaces and the energy associated with these attachments.

Gold (Au): On Au(111) surfaces, DFT studies show that 4-MBA molecules typically adsorb via a strong bond between the sulfur atom and gold, forming a thiolate bond. researchgate.net The calculations reveal that intermolecular interactions, particularly those involving the aromatic rings, play a significant role in stabilizing the resulting self-assembled monolayer (SAM). researchgate.net At low coverages, molecules may adopt a tilted configuration relative to the surface normal. As coverage increases, steric hindrance and intermolecular forces cause the molecules to adopt a more upright orientation. acs.org DFT calculations have shown that a diluted (√3×4) lattice is a highly stable configuration for 4-MBA on Au(111). researchgate.net

Silver (Ag): DFT calculations for 4-MBA on Ag(111) surfaces also show that the molecule adsorbs via a thiolate bond. acs.org Theoretical studies have explored various surface arrangements, finding that a (√3 × 4) lattice with a surface coverage of θ = 0.25 is more stable than denser packed structures. acs.org The adsorption behavior can be pH-dependent; under acidic conditions, bonding occurs primarily through the sulfur atom, while at neutral or alkaline pH, both the sulfur atom and the carboxylate group may interact with the silver surface. researchgate.net Some theoretical findings suggest that adsorption via the carboxyl end can be the most stable configuration under certain conditions, with an enthalpy of adsorption calculated as high as -310.34 kJ/mol on an Ag(100) surface. researchgate.net

Titanium Dioxide (TiO2): For semiconductor surfaces like TiO2, DFT is used in conjunction with experimental techniques like photoelectron spectroscopy to determine the binding mechanism. Studies on both anatase (101) and rutile (110) crystal faces of TiO2 indicate that 4-MBA bonds to the surface primarily through its carboxyl group. mdpi.com The molecule typically undergoes deprotonation of the carboxylic acid, forming a bidentate linkage with two surface titanium atoms. mdpi.com The phenyl ring is calculated to be oriented at a significant angle (approximately 70° ± 5°) from the surface. mdpi.com

Table 1: DFT Findings on Adsorption of 4-MBA on Various Surfaces
SurfacePrimary Binding SiteAdsorption Geometry/LatticeKey Findings
Au(111) Thiol (S) group(√3×4) lattice at θ = 0.25 researchgate.netStrong stabilization from aromatic ring interactions. researchgate.net
Ag(111) Thiol (S) group acs.org(√3 × 4) lattice at θ = 0.25 acs.orgAdsorption mode is pH-dependent. researchgate.net
TiO2 (Anatase & Rutile) Carboxyl (COO-) groupBidentate linkage, ~70° tilt angle mdpi.comMolecule deprotonates upon adsorption. mdpi.com

DFT calculations are highly effective in predicting the vibrational frequencies of molecules. For 4-MBA, theoretical calculations at the B3LYP/6-311++G** level of theory have been used to generate predicted Infrared (IR) and Raman spectra. nih.gov These theoretical spectra show good agreement with experimental data obtained from Fourier-transform infrared (FTIR) and Raman spectroscopy. nih.gov This correlation allows for precise assignment of the observed vibrational bands to specific molecular motions, such as the stretching of the C-S bond, vibrations of the benzene ring, and modes of the carboxyl group. researchgate.netaip.org This predictive power is essential for interpreting experimental SERS spectra and understanding how the molecule's vibrations are affected by its adsorption onto a metal surface. researchgate.net

The enhancement of Raman signals in SERS is attributed to both electromagnetic and chemical enhancement mechanisms. The chemical component involves a charge transfer (CT) between the molecule and the metal surface. DFT is used to model this phenomenon by analyzing the electronic coupling between the molecule's orbitals and the metal's electronic bands. Calculations can map the electron density differences upon adsorption and excitation, revealing the direction and magnitude of charge transfer. For molecules like 4-MBA, DFT simulations help to confirm that a CT mechanism contributes significantly to the SERS effect, alongside the electromagnetic enhancement. researchgate.net

DFT is used to calculate the fundamental electronic properties of 4-MBA. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and electronic excitation properties. For 4-MBA, the HOMO-LUMO gap has been theoretically calculated to be approximately 5.92 eV. rsc.org This value is important for understanding the molecule's behavior in SERS and its potential use in electronic devices. nih.gov

Additionally, DFT is used to compute the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For 4-MBA, MEP analysis has indicated the presence of two hydrogen bond donors and three hydrogen bond acceptors, providing insight into its intermolecular interactions. nih.gov

Table 2: Calculated Electronic Properties of 4-MBA
PropertyComputational MethodCalculated ValueSignificance
HOMO Energy DFT-6.33 eV rsc.orgRelates to electron-donating ability.
LUMO Energy DFT-0.41 eV rsc.orgRelates to electron-accepting ability.
HOMO-LUMO Gap DFT5.92 eV rsc.orgIndicates chemical reactivity and excitation energy.
MEP Analysis B3LYP/6-311++G**2 H-bond donors, 3 H-bond acceptors nih.govPredicts sites for intermolecular interactions.

By combining DFT energy calculations with thermodynamic principles, an approach known as ab initio thermodynamics can be used to predict the most stable surface structures under varying environmental conditions (e.g., temperature and pressure or chemical potential of the adsorbate). researchgate.netaaqr.org This method allows for the construction of surface phase diagrams. For systems similar to 4-MBA, these calculations have been used to confirm the stability of specific monolayer structures on Au(111) as a function of the molecule's chemical potential, providing a theoretical basis for experimentally observed packing arrangements. acs.org

Molecular Dynamics (MD) Simulations of Self-Assembled Monolayers

While DFT provides a static, ground-state picture of molecular systems, Molecular Dynamics (MD) simulations are used to study their dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics and a defined force field.

For 4-MBA, MD simulations are employed to investigate the formation and structural properties of self-assembled monolayers (SAMs) on surfaces. nih.gov A typical simulation involves placing 4-MBA molecules near a model surface (like Au or Ag) in a simulated solvent. researchgate.net The simulation then tracks the trajectories of all atoms over a period of nanoseconds or longer.

These simulations provide valuable insights into:

The Self-Assembly Process: How molecules spontaneously organize from a disordered state into a structured monolayer. nih.gov

Structural Characteristics: The equilibrium tilt angle of the molecules, the packing density, and the degree of ordering within the SAM.

Stability: How the monolayer structure responds to changes in temperature or the presence of other molecules.

Solvent Effects: The role of the surrounding solvent in mediating the formation and final structure of the SAM.

MD studies on similar thiol-based SAMs have successfully modeled the formation of stable, ordered assemblies on metal surfaces, corroborating experimental findings. researchgate.net

Quantum Chemical Approaches

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely utilized to investigate the structural, vibrational, and electronic properties of 4-mercaptobenzoic acid (4-MBA). daneshyari.comresearchgate.net These theoretical approaches provide molecular-level insights that are often difficult to obtain through experimental methods alone. daneshyari.com

One of the primary applications of DFT is the prediction of molecular conformation and vibrational spectra (Infrared and Raman). daneshyari.com Studies have successfully employed DFT calculations, often using the B3LYP hybrid functional combined with basis sets like 6-311++G**, to optimize the geometry of the 4-MBA molecule. daneshyari.comnih.gov These calculations provide detailed structural parameters, including bond lengths and angles. daneshyari.com

Furthermore, DFT is instrumental in predicting the IR and Raman spectra of 4-MBA. nih.gov The calculated vibrational frequencies show good agreement with experimental data obtained from Fourier Transform Infrared (FTIR) and Raman spectroscopy, which allows for precise assignment of the observed spectral bands to specific molecular vibrations. daneshyari.com For example, key Raman peaks for 4-MBA are observed experimentally around 1071, 1190, 1387, and 1587 cm⁻¹, corresponding to vibrations like in-plane ring breathing, C-S stretching, and COO⁻ stretching modes. researchgate.net

Beyond structural and vibrational analysis, quantum chemical approaches are used to explore the electronic properties of 4-MBA. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap provide insights into the molecule's chemical reactivity and electronic transitions. daneshyari.comnih.gov The molecular electrostatic potential (MEP) surface can also be calculated to identify regions of the molecule that are rich or poor in electrons, suggesting potential sites for electrophilic and nucleophilic attack and revealing hydrogen bond donors and acceptors. daneshyari.comnih.gov

DFT is also a powerful tool for studying the interaction of 4-MBA with various surfaces, a crucial aspect for its applications in self-assembled monolayers (SAMs) and surface-enhanced Raman scattering (SERS). researchgate.netresearchgate.net Theoretical calculations can model the adsorption of 4-MBA on metal surfaces like silver (Ag), gold (Au), and titanium dioxide (TiO₂). researchgate.netmdpi.commdpi.com These studies help determine how the molecule binds to the surface—whether through the thiol (-SH) group or the carboxylic acid (-COOH) group—and in what geometry (e.g., bidentate or monodentate). researchgate.netmdpi.commdpi.com For instance, investigations into 4-MBA on TiO₂ surfaces suggest that the molecule bonds through the carboxyl group after deprotonation. mdpi.com DFT simulations have been used to interpret SERS spectra, verifying that both electromagnetic and chemical enhancement mechanisms contribute significantly to the signal of 4-MBA adsorbed on silver. researchgate.net

Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 4-Mercaptobenzoic Acid
Vibrational Mode AssignmentExperimental Raman Frequency researchgate.netCalculated Raman Frequency (DFT)
In-plane benzene ring C-C stretching1587Data not available in snippets
Symmetric/Asymmetric COO⁻ stretching1387Data not available in snippets
C-H stretching1190Data not available in snippets
In-plane ring breathing and C-S stretching1071Data not available in snippets

ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) Calculations

The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method is a hybrid computational approach that combines different levels of theory to study large molecular systems with high accuracy and manageable computational cost. wikipedia.orggaussian.com This method is particularly effective for modeling complex systems, such as a molecule adsorbed onto a metallic surface, by dividing the system into distinct layers. wikipedia.orggaussian.com Typically, the most chemically active region (e.g., the molecule) is treated with a high-level, accurate quantum mechanics (QM) method, while the larger, less critical environment (e.g., the metal substrate) is treated with a lower-level, less computationally demanding method like molecular mechanics (MM). gaussian.com This QM/MM approach provides a balance between accuracy and efficiency. nih.gov

In the context of 4-mercaptobenzoic acid systems, ONIOM calculations have been used to complement and support findings from DFT studies, especially in the analysis of SERS spectra. researchgate.net One study investigating 4-MBA self-assembled on silver (Ag) surfaces employed ONIOM calculations to corroborate DFT and experimental results. researchgate.net The findings indicated that 4-MBA interacts with the Ag surface through both its sulfur (S) and carboxylate (COO⁻) ends. researchgate.net

The ONIOM framework allowed for a detailed theoretical analysis of the SERS spectra of the Ag-MBA complex. researchgate.net By modeling the immediate interaction of the 4-MBA molecule with a small cluster of silver atoms at a high QM level and embedding this in the larger silver surface treated with MM, the calculations could accurately reproduce and help interpret the experimental vibrational frequencies. researchgate.net This multi-layered approach is crucial for understanding how the surface influences the molecule's properties.

Furthermore, thermodynamic calculations derived from these hybrid methods can predict the stability and preferred binding configurations of 4-MBA on different crystal faces of a metal. researchgate.net For example, ONIOM and DFT thermodynamic calculations for 4-MBA on silver surfaces revealed that adsorption via the carboxylate group onto the Ag(100) plane was the most stable configuration, with a significant enthalpy of adsorption. researchgate.net This finding challenges the common assumption that thiols predominantly bind to noble metal surfaces via the sulfur atom. researchgate.net The use of ONIOM is therefore essential for providing a more complete and nuanced picture of the interfacial chemistry of 4-mercaptobenzoic acid systems. researchgate.netdb-thueringen.de

Calculated Adsorption Enthalpy for 4-MBA on Silver Surfaces
System ConfigurationMethodCalculated Enthalpy of Adsorption (kJ/mol) researchgate.net
4-MBA on Ag(100) via COO⁻ endONIOM/DFT-310.34

Applications in Advanced Materials Science and Chemical Sensing Technologies

Nanomaterials Engineering

In the field of nanomaterials engineering, 4-MBA is extensively utilized for its ability to control the synthesis, stability, and functionality of various nanoparticles.

The thiol group of 4-MBA forms a strong covalent bond with the surfaces of noble metals like gold (Au) and silver (Ag), creating a robust organic layer that prevents the nanoparticles from aggregating. mdpi.com This stabilization is crucial for maintaining the unique size-dependent optical and electronic properties of the nanomaterials. mdpi.comnih.gov The affinity of ligands for the gold nanoparticle surface generally follows the order: thiol > amine > carboxylate. mdpi.com

The applications of 4-MBA extend to more complex nanostructures, including:

Gold-Silver (Au-Ag) Alloy Nanoparticles : 4-MBA is used in the synthesis of Au-Ag alloy nanoparticles embedded in silica (B1680970) (SiO2) nanostructures. mdpi.comnih.gov It acts as a labeling molecule and a stabilizer during the formation of the alloy, influencing the subsequent deposition of a silver shell. mdpi.comnih.gov

Copper-Based Nanoparticles : The principle of using mercaptocarboxylic acids as stabilizing agents is also applied to copper nanoparticles. These ligands protect the copper surface from oxidation, a critical factor for maintaining its properties. The length of the ligand's carbon chain can influence the degree of protection and, consequently, the nanoparticle's capacity to generate reactive oxygen species (ROS). nih.gov While not explicitly 4-MBA, this demonstrates the broader utility of this class of molecules for stabilizing copper-based nanomaterials.

The functionalization provided by the exposed carboxylic acid groups allows for further modification, making these nanoparticles suitable for a wide range of applications, from catalysis to biomedical sensing.

The assembly of 4-MBA onto nanoparticle surfaces significantly influences their electrochemical behavior, a property harnessed in the development of advanced sensors. When gold nanorods are anchored to a gold electrode surface using a 4-MBA self-assembled monolayer, the charge transfer resistance is substantially reduced. researchgate.net This enhancement in electron communication between the nanorods and the electrode surface leads to improved sensitivity in electrochemical detection. researchgate.net For instance, a sensor constructed with 4-MBA-anchored gold nanorods demonstrated superior sensitivity and a lower detection limit for dopamine (B1211576) compared to a system using 4-aminothiophenol (B129426) as the anchoring molecule. researchgate.net

4-MBA is integral to the fabrication of multi-layered core-shell nanostructures, which possess enhanced and tunable properties compared to their individual components. mdpi.com A notable example is the creation of gold-silver-alloy-embedded silica nanoparticles (SiO2@Au@4-MBA@Ag NPs). mdpi.comnih.gov

The fabrication process for these structures involves several key steps:

Gold nanoparticles are first embedded onto the surface of aminated silica nanospheres.

These SiO2@Au nanoparticles are then incubated with 4-MBA, which binds to the gold surface.

Finally, a silver shell is coated over this structure through the chemical reduction of silver nitrate. nih.gov

In this architecture, the 4-MBA molecule is strategically positioned between the gold-containing core and the silver shell, influencing the shell's deposition and providing a built-in spectroscopic signature. mdpi.com This method allows for precise control over the nanoparticle's composition and functionality, creating advanced platforms for chemical sensing. mdpi.comnih.gov Similar principles are applied to create other core-shell structures, such as Au@Ag core-shell nanorods functionalized with 4-MBA for detecting contaminants. mdpi.com

Chemical Sensing Platforms

The unique properties of 4-MBA-functionalized nanoparticles make them highly effective components in modern chemical sensing technologies, particularly those based on Surface-Enhanced Raman Scattering (SERS).

SERS is a powerful analytical technique that dramatically enhances the Raman signal of molecules adsorbed on or near the surface of plasmonic nanostructures. 4-MBA is often used as a Raman reporter molecule in SERS-based sensors due to its distinct and stable spectral fingerprint.

Pesticide Detection : 4-MBA-functionalized core-shell nanoparticles have been successfully used for the sensitive detection of the fungicide Thiram. mdpi.comnih.gov When Thiram adsorbs onto the surface of SiO2@Au@4-MBA@Ag nanoparticles, its characteristic SERS peaks can be clearly distinguished from those of the 4-MBA. mdpi.com This allows for the detection of Thiram at concentrations as low as 72 parts per billion (ppb). mdpi.com

Food Adulteration : The high sensitivity of SERS platforms built with 4-MBA-functionalized nanoparticles makes them suitable for detecting various food contaminants and adulterants. mdpi.comnih.gov For example, Au@Ag core-shell nanorods functionalized with 4-MBA and specific aptamers have been used to create SERS-based sensors for mycotoxins like Aflatoxin B1 in food samples. mdpi.com

Table 1: SERS Peak Assignments for 4-MBA and Thiram This interactive table summarizes the characteristic SERS peaks observed for 4-Mercaptobenzoic acid (internal standard) and the pesticide Thiram when adsorbed on SiO2@Au@4-MBA@Ag nanoparticles.

Wavenumber (cm⁻¹)Assignment for 4-MBAAssignment for Thiram
520Characteristic band of 4-MBA-
560-Characteristic band of Thiram
1074C-C stretching-
1146-C-N stretching, CH₃ rocking
1381-CH₃ symmetric deformation
1582Ring breathing mode-
Data sourced from research on Thiram detection using 4-MBA labeled nanoparticles. mdpi.com

A significant challenge in SERS-based sensing is achieving reliable quantitative measurements, as SERS intensity can be affected by variations in the substrate and measurement conditions. researchgate.net Incorporating an internal standard—a molecule with a constant and predictable SERS signal—can correct for these fluctuations, leading to more accurate and reproducible results.

4-MBA is exceptionally well-suited for this role, particularly in core-shell architectures. In the SiO2@Au@4-MBA@Ag nanostructure, the 4-MBA molecules are embedded within the nanoparticle, protecting them from the external environment and ensuring a stable SERS signal. mdpi.com The intensity of a characteristic 4-MBA peak (e.g., at 520 cm⁻¹) can be used to normalize the SERS signal of the target analyte (e.g., the Thiram peak at 560 cm⁻¹). mdpi.com This ratiometric approach provides a more robust method for quantitative analysis, as the ratio of the two signals is less susceptible to measurement variability than the absolute intensity of the analyte signal alone. mdpi.com This innovative use of 4-MBA as a built-in internal standard represents a significant advancement in the development of quantitative SERS-based sensing platforms. mdpi.comnih.gov

pH Determination Methods via SERS Spectral Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique used to detect molecules and probe their chemical environment. Molecules containing both a thiol group (for binding to a metal nanoparticle surface) and a pH-sensitive functional group (like a carboxylic acid) are often used as reporters for pH measurements.

Crystal Engineering and Supramolecular Materials

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Supramolecular chemistry focuses on the non-covalent bonding between molecules to create complex, functional assemblies.

Design of Ordered Crystalline Solids via Intermolecular Interactions

The design of ordered crystalline solids relies on predictable intermolecular interactions such as hydrogen bonding and π-π stacking. The structure of 4-Mercaptophthalic acid, with its thiol and two carboxylic acid groups, presents potential for forming complex hydrogen-bonded networks. However, a search of crystallographic databases and chemical literature did not yield specific studies focused on the use of this compound as a primary building block in the design of new ordered crystalline solids or an analysis of its specific intermolecular interaction patterns in such contexts.

Formation of Metal-Organic Frameworks (MOFs) and Cocrystals

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic ligands. Cocrystals are crystalline solids composed of two or more different molecules held together by non-covalent interactions. The multiple coordination sites (two carboxylates and one thiol) on this compound make it a potential candidate for a linker in MOF synthesis or a coformer in cocrystal formation. A thorough literature search, however, found no published research detailing the successful synthesis and characterization of MOFs or cocrystals specifically utilizing this compound as a component.

Ferroelectric Liquid Crystals

Ferroelectric liquid crystals are materials that exhibit spontaneous electric polarization and can have their molecular orientation switched with an electric field, making them useful in display technologies. Research in this area often involves synthesizing molecules with specific structural features, such as a chiral center and a tilted smectic liquid crystal phase. While related compounds like 4-mercaptobenzoic acid have been used as intermediates in the synthesis of some ferroelectric liquid crystals, no literature could be found that specifically reports the use or incorporation of this compound in the design or synthesis of ferroelectric liquid crystal materials.

Photocatalysis and Photoelectric Devices

In photocatalysis and photoelectric devices, molecules can be used to modify semiconductor surfaces to enhance charge transfer, improve light absorption, or act as a linker in complex nanostructures. The thiol group of this compound allows for strong attachment to metal or semiconductor surfaces. Despite this potential, a review of the scientific literature on photocatalysis and photoelectric devices did not reveal any studies where this compound was specifically employed and characterized for these applications.

Conclusion and Future Research Directions

Current Advancements and Research Gaps

Recent advancements in the broader field of aromatic thiols and phthalic acid derivatives have paved the way for exciting new possibilities. The functionalization of phthalic anhydride and its derivatives is a mature field, with established routes to create polymers and other complex molecules. cmu.eduacs.orgresearchgate.net Similarly, the chemistry of mercaptobenzoic acid isomers (ortho, meta, and para) is well-explored, particularly in their use for creating self-assembled monolayers (SAMs) on metal surfaces and in the synthesis of precisely defined metal nanoclusters. acs.orgrsc.org

However, a significant research gap exists for 4-Mercaptophthalic acid itself. The isomeric effects of mercaptobenzoic acids on the synthesis, stability, and properties of gold nanoclusters have been shown to be profound, suggesting that the unique ortho-dicarboxylic arrangement in this compound would impart distinct and potentially advantageous properties compared to its isophthalic or terephthalic analogues. acs.org Key research questions that remain unanswered include:

How does the ortho-dicarboxylic acid arrangement influence the acidity of the thiol proton and the kinetics of SAM formation on surfaces like gold and silver?

What are the unique coordination modes of this compound with different metal centers in the formation of metal-organic frameworks (MOFs), and how do these compare to linkers with more separated carboxylic groups? mdpi.comrsc.org

What are the specific pathways for the synthesis of high-purity this compound, and what are the challenges in preventing side reactions like disulfide bond formation or intramolecular anhydride formation?

Addressing these gaps will be crucial for unlocking the full potential of this versatile molecule.

Emerging Methodologies for Characterization and Theoretical Modeling

Future research will greatly benefit from the application of advanced characterization and modeling techniques to elucidate the structure-property relationships of this compound and its derivatives.

Advanced Characterization:

Surface-Enhanced Raman Spectroscopy (SERS): This technique has proven highly effective for studying molecules containing thiol groups, such as 4-mercaptobenzoic acid, on plasmonic nanoparticle surfaces. mdpi.commdpi.com Applying SERS to this compound monolayers can provide detailed insights into its orientation, binding configuration, and intermolecular interactions on metallic substrates.

High-Resolution Mass Spectrometry: Techniques like Direct Analysis in Real Time-Mass Spectrometry (DART-MS) can offer rapid and detailed characterization of reaction products during the synthesis and functionalization of aromatic thiols, helping to shed light on reaction mechanisms. rsc.org

Core-Level Spectroscopy: X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy, combined with quantum chemical calculations, have been used to study the effects of isomerism in hydroxybenzoic acid. ju.edu.jo A similar approach for this compound could reveal detailed information about its electronic structure and the influence of the three functional groups on each other.

Theoretical and Computational Modeling:

Density Functional Theory (DFT): DFT calculations are indispensable for predicting molecular geometries, vibrational frequencies, and electronic properties. Experimental and theoretical charge density analyses on mercaptobenzoic acid isomers have already provided deep insights into S-H···S hydrogen bonding. researchgate.net Similar studies on this compound could predict its conformational preferences, the stability of its metal complexes, and its reactivity.

Molecular Dynamics (MD) Simulations: MD simulations can model the self-assembly process of this compound on surfaces, predicting the packing density, stability, and dynamics of the resulting monolayers. This would be invaluable for designing surfaces with specific chemical and physical properties.

These emerging methodologies will be pivotal in building a comprehensive understanding of this compound from the molecular to the macroscopic level.

Potential for Novel Functional Materials Design

The trifunctional nature of this compound makes it an exceptional building block for a new generation of functional materials.

Material ClassPotential ApplicationDesign Principle Utilizing this compound
Metal-Organic Frameworks (MOFs) Gas separation, catalysis, sensingThe ortho-dicarboxylic groups can form stable coordination nodes with metal ions, while the thiol group can be post-synthetically modified or used to anchor catalytic nanoparticles. mdpi.comrsc.org
Functional Polymers High-performance plastics, membranes, drug deliveryThe dicarboxylic acid moiety can be used for polyester or polyamide synthesis, incorporating the thiol group as a reactive handle for cross-linking or attaching bioactive molecules. cmu.eduresearchgate.net
Surface-Functionalized Nanomaterials Biosensors, targeted drug delivery, catalysisThe thiol group provides a strong anchor to gold or silver nanoparticles, while the exposed carboxylic acid groups can be used to immobilize enzymes, antibodies, or drugs. researchgate.netresearchgate.net

Specifically, the design of MOFs using this compound as a linker is a particularly promising avenue. The proximity of the two carboxylate groups could lead to novel secondary building units (SBUs) and framework topologies not accessible with other linkers. researchgate.net Furthermore, the free thiol groups within the MOF pores could act as specific binding sites for heavy metals, offering applications in environmental remediation. rsc.org

Interdisciplinary Research Opportunities

The unique characteristics of this compound open doors to a wide range of interdisciplinary research projects, bridging chemistry, materials science, biology, and medicine.

Biosensors and Diagnostics: By immobilizing this compound onto gold nanorods or SERS-active substrates, highly sensitive electrochemical or optical sensors can be developed. researchgate.netresearchgate.net The carboxylic acid groups can be functionalized with biorecognition elements (e.g., antibodies, DNA aptamers) to create specific sensors for disease biomarkers or environmental toxins. mdpi.com

Catalysis: The thiol group can be used to anchor catalytically active metal complexes or nanoparticles. The local environment created by the aromatic ring and the carboxylic acid groups could influence the activity and selectivity of these catalysts. This could be explored for applications ranging from organic synthesis to green chemistry. rsc.org

Drug Delivery and Bioconjugation: The molecule can act as a versatile linker in bioconjugation chemistry. nih.gov The thiol group can react with specific sites on proteins, while the carboxylic acids can be used to attach drugs or imaging agents. This could lead to the development of novel antibody-drug conjugates or targeted therapeutic agents.

Supramolecular Chemistry: The interplay of hydrogen bonding from the carboxylic acids and coordination chemistry of the thiol group can be exploited to build complex supramolecular assemblies. Research into adamantane-functionalized phthalimide scaffolds has demonstrated pathways to leveraging such interactions for drug discovery. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-Mercaptophthalic acid, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves thiolation of phthalic anhydride derivatives, followed by purification via recrystallization or column chromatography. Purity validation requires a combination of techniques:

  • HPLC with UV detection (λ = 254 nm) to assess organic impurities .
  • 1H/13C NMR to confirm structural integrity and absence of solvent residues .
  • Elemental Analysis (C, H, S) to verify stoichiometric ratios .
    • Key Consideration : Reproducibility hinges on strict control of reaction conditions (e.g., inert atmosphere for thiol-group stability) .

Q. How should researchers characterize the solubility and stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Solubility Testing : Use a shake-flask method across buffered solutions (pH 2–12) at 25°C, quantified via UV-Vis spectroscopy .
  • Stability Assessment : Monitor degradation via LC-MS over 24–72 hours, identifying breakdown products (e.g., disulfide formation under oxidative conditions) .
    • Data Interpretation : Report solubility in mol/L and stability half-life (t½), correlating with pKa values for thiol and carboxyl groups .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported redox behavior of this compound in catalytic systems?

  • Methodological Answer :

  • Controlled Replication : Reproduce prior studies with standardized reagents and conditions (e.g., O2-free environments to prevent unintended oxidation) .
  • In Situ Spectroscopy : Employ Raman or FTIR to track real-time thiol/disulfide transitions during catalysis .
  • Computational Modeling : Use DFT calculations to predict redox potentials and compare with empirical cyclic voltammetry data .
    • Critical Analysis : Discrepancies may arise from trace metal impurities or solvent effects; include ICP-MS for metal analysis and solvent screening .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for environmental sensing applications?

  • Methodological Answer :

  • Ligand Design : Optimize steric and electronic properties by modifying carboxyl-thiol coordination modes. Use single-crystal XRD to confirm MOF topology .
  • Sensitivity Testing : Expose MOFs to target analytes (e.g., heavy metals), monitoring fluorescence quenching via time-resolved spectroscopy .
    • Validation : Compare detection limits (ppb levels) with existing MOFs, emphasizing thiol-metal binding constants .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to Hill or Log-Logistic models using software (e.g., GraphPad Prism) to derive EC50/IC50 values .
  • Error Propagation : Account for instrument precision (e.g., ±5% in LC-MS) using Monte Carlo simulations .
  • Outlier Management : Apply Grubbs’ test with α = 0.05, ensuring biological replicates (n ≥ 3) to mitigate variability .

Methodological Guidance for Data Presentation

Q. How should researchers structure a manuscript to balance experimental detail and conciseness when reporting this compound studies?

  • Answer :

  • Main Text : Summarize critical findings (e.g., catalytic efficiency, toxicity thresholds) with supporting figures/tables. Avoid duplicating data in text and visuals .
  • Supplementary Materials : Include raw NMR spectra, HPLC chromatograms, and computational input files for reproducibility .
  • Ethical Reporting : Disclose conflicts (e.g., reagent suppliers) and adhere to FAIR data principles for public datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.